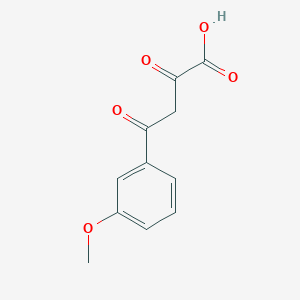

4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxyphenyl)-2,4-dioxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-3-7(5-8)9(12)6-10(13)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUAIOMDWMRIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333518 | |

| Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-66-9 | |

| Record name | 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Methoxyphenyl 2,4 Dioxobutanoic Acid and Its Analogues

Established Synthetic Pathways and Precursors

Several well-established methods for the synthesis of 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid and related compounds have been developed. These pathways often utilize readily available starting materials and rely on fundamental organic reactions.

Strategies Involving Succinic Anhydride (B1165640) and Aromatic Acylation Reactions

One of the most common approaches involves the Friedel-Crafts acylation of an aromatic substrate, such as anisole (B1667542), with succinic anhydride. orgsyn.orglibretexts.orgfiveable.memasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. libretexts.orgfiveable.me The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the succinic anhydride. libretexts.orgfiveable.memasterorganicchemistry.com The mechanism involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring. fiveable.memasterorganicchemistry.com

The choice of solvent and reaction temperature is crucial for the success of this reaction. The reaction often requires anhydrous conditions to prevent the deactivation of the Lewis acid catalyst. orgsyn.org

A general representation of this reaction is as follows:

Anisole + Succinic Anhydride (in the presence of AlCl₃) → 4-(3-Methoxyphenyl)-4-oxobutanoic acid

Subsequent oxidation of the resulting 4-oxo acid can then yield the desired 2,4-dioxobutanoic acid.

Approaches via Oxaloacetic Acid Esterification and Subsequent Transformations

Another established route involves the use of oxaloacetic acid or its esters. researchgate.netgoogle.com Oxaloacetic esters are versatile intermediates due to their multiple reactive carbonyl groups. researchgate.net The synthesis can proceed through the esterification of oxaloacetic acid, followed by reaction with an appropriate arylating agent. researchgate.netnih.govorganic-chemistry.org

The different reactivity of the three carbonyl groups in oxaloacetic esters allows for selective transformations. researchgate.net For instance, the ester groups can be selectively hydrolyzed or converted to other functional groups. This pathway offers a degree of flexibility in introducing various substituents onto the final molecule.

Utilization of Furan-2,3-diones as Key Intermediates in Synthesis

Furan-2,3-diones have emerged as valuable intermediates in the synthesis of various heterocyclic compounds, including derivatives of 4-aryl-2,4-dioxobutanoic acids. chimicatechnoacta.rumdpi.comnih.govmdpi.com These reactive species can undergo cycloaddition reactions and other transformations to build the desired molecular framework. mdpi.com

For example, the reaction of a furan-2,3-dione with a suitable nucleophile can lead to the formation of a butanoic acid derivative. The specific reaction conditions and the nature of the substituents on the furan-2,3-dione can be tailored to achieve the desired product. This approach has been utilized in the synthesis of various biologically active molecules. nih.gov

Modern Synthetic Innovations and Methodological Refinements

Recent advancements in synthetic organic chemistry have led to more efficient and environmentally benign methods for the synthesis of this compound and its analogues. These innovations focus on catalyst development, reaction optimization, and improved control over reaction conditions.

Catalyst Selection and Reaction Optimization in Arylation Reactions (e.g., Pd-based catalysts)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and these methods are increasingly being applied to the synthesis of 4-aryl-2,4-dioxobutanoic acids. ias.ac.innih.govscispace.comliv.ac.ukrsc.org These reactions offer high efficiency and functional group tolerance. liv.ac.uk

The choice of the palladium catalyst and the phosphine (B1218219) ligand is critical for the success of the arylation reaction. ias.ac.innih.gov Different catalyst systems can exhibit different selectivities and activities. ias.ac.in For example, the use of specific palladium catalysts can allow for site-selective arylation of dihalogenated aromatic compounds. ias.ac.in

Table 1: Examples of Palladium Catalysts and Ligands in Arylation Reactions

| Catalyst | Ligand | Application |

| Pd(OAc)₂ | P(p-MeOPh)₃ | Site-selective arylation of dihalobenzoates ias.ac.in |

| PdCl₂(PCy₃)₂ | - | Site-selective arylation of dihalobenzoates ias.ac.in |

| Pd(t-Bu₃P)₂ | - | α-arylation of cyclic β-dicarbonyl compounds nih.gov |

| Pd₂(dba)₃ | Xphos | α-arylation of cyclic β-dicarbonyl compounds nih.gov |

Optimization of reaction conditions, such as solvent, temperature, and base, is also crucial for achieving high yields and selectivity. ias.ac.innih.govosti.gov

Controlled Reaction Conditions and Environmental Considerations (e.g., temperature control, solvent purity, anhydrous conditions)

Regardless of the synthetic pathway chosen, careful control over reaction conditions is paramount for achieving high yields and purity of the final product. orgsyn.orgias.ac.inescholarship.org

Temperature Control: Many of the reactions involved in the synthesis are sensitive to temperature fluctuations. Maintaining a consistent and optimal temperature is crucial for preventing side reactions and decomposition of intermediates. orgsyn.org

Solvent Purity: The purity of the solvent can significantly impact the reaction outcome. Impurities can interfere with the catalyst or react with the starting materials, leading to lower yields and the formation of byproducts. ias.ac.in

Anhydrous Conditions: As mentioned earlier, many of the catalysts used, particularly Lewis acids and some palladium catalysts, are sensitive to moisture. Therefore, carrying out the reactions under anhydrous conditions, often using an inert atmosphere of argon or nitrogen, is essential. orgsyn.orgias.ac.in

Furthermore, there is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of less toxic solvents, minimizing waste generation, and developing catalytic systems that can be recycled and reused. nih.gov

Considerations for Scalable Synthesis of Related Dioxobutanoic Acid Compounds

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key aspects include the selection of starting materials, reaction efficiency, and the development of a robust and scalable work-up procedure.

For large-scale synthesis, the choice of starting materials is critical. Readily available and inexpensive precursors are preferred. For instance, in a Friedel-Crafts approach, the use of anisole and succinic anhydride in the presence of a Lewis acid offers a potentially economical route. google.com The selection of a solvent is also a major consideration, with a move towards greener and safer solvents, or even solvent-free conditions where possible, being a key goal. researchgate.net

The work-up and purification procedures must also be amenable to scale-up. Filtration and crystallization are generally preferred over chromatographic methods for large-scale purification due to their lower cost and higher throughput. The development of a crystallization process that consistently delivers the desired polymorph with high purity is a critical step in process development.

Table 2: Comparison of Synthetic Strategies for Scalability

| Synthetic Strategy | Advantages for Scalability | Challenges for Scalability |

| Friedel-Crafts Acylation | Use of inexpensive starting materials; potential for catalytic versions. google.com | Stoichiometric use of strong Lewis acids can generate significant waste; regioselectivity can be an issue. |

| Claisen Condensation | High convergence and bond-forming efficiency. | Requires stoichiometric amounts of strong base; strict anhydrous conditions can be challenging on a large scale. masterorganicchemistry.com |

| Catalytic Methods | Reduced waste, potential for catalyst recycling, milder reaction conditions. researchgate.net | Catalyst cost and lifetime can be a factor; catalyst poisoning can be an issue. |

Mechanistic Investigations of 4 3 Methoxyphenyl 2,4 Dioxobutanoic Acid Reactivity

Fundamental Reaction Pathways of the Dioxobutanoic Acid Core

The 2,4-dioxobutanoic acid core is the primary site of chemical activity. Its adjacent carbonyl groups create a highly reactive environment, susceptible to both oxidative and reductive transformations, as well as substitution reactions on the adjoining aliphatic chain. The aromatic ring, while less reactive, is influenced by the deactivating effect of the dioxobutanoic acid chain, yet its reactivity is also modulated by the methoxy (B1213986) substituent.

The oxidation of 4-aryl-2,4-dioxobutanoic acids, including the 3-methoxyphenyl (B12655295) derivative, primarily involves the dicarbonyl portion of the molecule. The presence of two carbonyl groups makes the aliphatic chain susceptible to oxidative cleavage. Research on related dicarbonyl compounds shows that strong oxidizing agents can lead to the breakdown of the butanoic acid chain. For instance, oxidation of 1,4-dicarbonyl compounds can yield various smaller carboxylic acids depending on the specific conditions and the oxidant used.

Another key aspect of the oxidation chemistry is the redox properties of the molecule. Electrochemical studies on a series of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids have shown that the substitution pattern on the aryl ring influences the electronic properties of the dioxobutanoic moiety. The 3-methoxy group, being an electron-donating group, would be expected to affect the oxidation potential of the molecule. The oxidation reactions are pH-dependent, with an equal number of protons and electrons typically involved at the electrode surface.

The reduction of the dicarbonyl core of 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid offers a pathway to a variety of derivatives, including γ-hydroxy ketones, γ-keto acids, and γ-lactones. The selective reduction of one carbonyl group over the other is a key challenge and is dependent on the choice of reducing agent and reaction conditions.

Selective Reduction: The use of mild reducing agents, such as sodium borohydride (B1222165), can potentially favor the reduction of the ketone carbonyl at the 4-position, which is adjacent to the aromatic ring, leading to the formation of 4-hydroxy-2-oxo-4-(3-methoxyphenyl)butanoic acid. Further reduction could yield the corresponding diol.

Catalytic Hydrogenation: Catalytic hydrogenation can reduce both the carbonyl groups and potentially the aromatic ring under harsh conditions. However, under controlled conditions, it can be a method for synthesizing saturated derivatives.

Electrochemical studies provide quantitative data on the reduction potentials of these molecules. Linear correlations have been found between the reduction potentials and the energies of the frontier orbitals, which are influenced by the steric and electronic effects of the aryl substituents.

Below is a table summarizing the typical reduction products of β-dicarbonyl compounds, which are structurally related to the subject molecule.

| Reagent | Product Type | Comments |

| Sodium Borohydride (NaBH₄) | β-hydroxy ketone | Selective reduction of one carbonyl group. |

| Lithium Aluminum Hydride (LiAlH₄) | 1,3-diol | Strong reducing agent, reduces both carbonyls. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Saturated dicarbonyl or diol | Product depends on reaction conditions (pressure, temp). |

This table presents generalized reactivity for β-dicarbonyl compounds, which serves as a model for the 2,4-dioxobutanoic acid core.

Substitution reactions can occur on both the aromatic ring and the aliphatic chain of this compound.

Aromatic Ring Substitution: The aromatic ring can undergo electrophilic substitution. The existing methoxy group is an ortho-, para-director and activating, while the 2,4-dioxobutanoic acid substituent is deactivating and meta-directing. The outcome of an electrophilic substitution reaction would depend on the balance of these directing effects and the reaction conditions.

Aliphatic Chain Substitution: The α-carbon (C3) of the dioxobutanoic acid chain is situated between two carbonyl groups, making its protons acidic and amenable to removal by a base. This generates a nucleophilic enolate that can react with various electrophiles, allowing for alkylation or other functionalization at this position pressbooks.pub. This is a common strategy for modifying β-dicarbonyl compounds pressbooks.pub.

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound is well-suited for intramolecular reactions, leading to the formation of various heterocyclic systems. These reactions are often driven by the formation of stable five- or six-membered rings.

4-Aryl-2,4-dioxobutanoic acids are valuable precursors for the synthesis of a range of heterocycles. One of the most significant transformations is their cyclization to form furan (B31954) derivatives. Under the action of dehydrating agents, such as propionic anhydride (B1165640), these acids can undergo intramolecular cyclization researchgate.netdoaj.orgurfu.ru. The reaction proceeds through the enol tautomer, where the enolic hydroxyl group attacks the carboxylic acid, leading to the formation of a five-membered ring.

For this compound, this reaction would yield 5-(3-methoxyphenyl)furan-2,3-dione. This class of compounds is of interest in medicinal chemistry. Studies on related structures have shown that these cyclization reactions can be efficient for creating complex molecular architectures researchgate.netdoaj.orgresearchgate.net.

| Reagent/Condition | Resulting Heterocycle | Reference |

| Propionic Anhydride, Heat | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | researchgate.netdoaj.orgurfu.ru |

| Dehydrating Agent | 3-(thiophen-2-yl)imino-3H-furan-2-ones | researchgate.net |

This table illustrates cyclization products from derivatives of 4-aryl-2,4-dioxobutanoic acids.

Nitrolactonization is an electrophilic cyclization that involves the reaction of an unsaturated carboxylic acid with a nitrating agent. While this compound is not itself an unsaturated carboxylic acid in its keto form, it exists in equilibrium with its enol tautomers. The enol form, specifically 4-hydroxy-4-(3-methoxyphenyl)-2-oxobut-3-enoic acid, possesses a carbon-carbon double bond conjugated with the carboxylic acid group.

This enolic tautomer could potentially undergo a nitrolactonization-type reaction. The mechanism would involve the attack of the double bond on a nitronium ion (or its equivalent), forming a carbocation intermediate. The nearby carboxylic acid group can then act as an intramolecular nucleophile, attacking the carbocation to form a lactone ring with a nitro group attached. This pathway provides a route to highly functionalized heterocyclic products. The feasibility and outcome of such a reaction would be highly dependent on the stability of the enol tautomer and the specific reaction conditions employed.

Tautomerism and Protolytic Equilibria of 4-Aryl-2,4-dioxobutanoic Acids in Aqueous Solutions

In aqueous solutions, 4-aryl-2,4-dioxobutanoic acids, including the 3-methoxyphenyl derivative, exhibit complex chemical behavior characterized by keto-enol tautomerism and protolytic equilibria. These processes are crucial in determining the compound's reactivity and its interactions in biological systems. The structure of this compound allows for the existence of multiple tautomeric forms, which are constitutional isomers that readily interconvert.

Characterization of Keto-Enol Tautomerism and Equilibrium Dynamics

4-Aryl-2,4-dioxobutanoic acids can exist in a dynamic equilibrium between one diketo form and two enolic forms in solution. herts.ac.ukbg.ac.rs This tautomerization is a fundamental characteristic of this class of compounds. The equilibrium is influenced by factors such as the solvent and the pH of the solution.

The existence of these different tautomeric forms has been confirmed by spectroscopic methods, such as 1H-NMR. For the parent compound, 4-phenyl-2,4-dioxobutanoic acid, 1H-NMR spectra have demonstrated the presence of all tautomeric forms in solution. herts.ac.ukbg.ac.rs The continuous interconversion between the keto and enol forms means that the molecule is not static but exists as a population of these different structures. The relative stability of each tautomer can be influenced by intramolecular hydrogen bonding and the electronic effects of substituents on the aryl ring.

The general equilibrium for 4-aryl-2,4-dioxobutanoic acids in solution can be depicted as follows:

Enol Form 1 <=> Diketo Form <=> Enol Form 2

At different pH values, the protonation state of the carboxylic acid and the enol groups will change, further shifting the equilibrium between the various neutral and ionic species present in the solution.

Spectrophotometric and Potentiometric Studies of Acidity Constants (pKa)

The acidity of 4-aryl-2,4-dioxobutanoic acids is a key parameter in understanding their behavior in aqueous environments. Due to the presence of multiple tautomeric forms that are in rapid equilibrium, the experimentally determined acidity constants (pKa values) are considered macroscopic constants that represent the entire system of interacting species. herts.ac.ukbg.ac.rs

Spectrophotometric methods are commonly employed to determine the pKa values of these compounds. This technique relies on the different ultraviolet-visible absorption spectra of the compound in its various protonated and deprotonated forms. By measuring the absorbance at different pH values, the pKa can be calculated. In some cases, potentiometric titrations are also used to determine the acidity constants. herts.ac.ukbg.ac.rs

For the class of 4-aryl-2,4-dioxobutanoic acids, two distinct pKa values are typically observed. The first acidity constant, pKa1, is in the range of 1.87 to 2.29 and corresponds to the deprotonation of the carboxylic acid group. The second acidity constant, pKa2, falls in the range of 6.63 to 8.13, which is attributed to the deprotonation of the enolic hydroxyl group. herts.ac.ukbg.ac.rs

The electronic properties of the substituent on the phenyl ring have a predictable effect on the acidity of these compounds, which can be described by the Hammett equation. Electron-withdrawing groups tend to increase the acidity (lower pKa), while electron-donating groups decrease the acidity (higher pKa).

Table 1: Experimentally Determined Macroscopic Acidity Constants (pKa) for a Series of 4-Aryl-2,4-dioxobutanoic Acids in Aqueous Solution

| Substituent on Phenyl Ring | pKa1 | pKa2 |

| H | 2.12 | 7.58 |

| 4-CH3 | 2.16 | 7.74 |

| 4-OCH3 | 2.18 | 7.82 |

| 4-Cl | 2.04 | 7.30 |

| 3-Cl | 1.99 | 7.14 |

| 3-NO2 | 1.87 | 6.63 |

| 3-OCH3 | 2.10 | 7.45 |

Note: The pKa values presented are from a study on a series of 13 4-aryl-2,4-dioxobutanoic acids and are representative for this class of compounds. The values were determined spectrophotometrically in aqueous solutions at 25°C and an ionic strength of 0.1 M (NaCl). herts.ac.ukbg.ac.rs

Derivatization Strategies and Synthetic Utility of 4 3 Methoxyphenyl 2,4 Dioxobutanoic Acid in Research

Synthesis of Ester and Amide Derivatives for Research Purposes

The carboxylic acid and ketone functionalities of 4-(3-methoxyphenyl)-2,4-dioxobutanoic acid are readily amenable to derivatization, enabling the synthesis of a broad spectrum of ester and amide derivatives. These derivatives are often synthesized to modulate the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability, which is a critical aspect of drug discovery and development.

Esterification is commonly achieved by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst. This straightforward reaction allows for the introduction of a wide range of alkyl and aryl groups, leading to a library of ester derivatives with tailored properties. Similarly, the formation of amide derivatives is accomplished by coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents. This approach provides access to a diverse set of amides, which can be further functionalized or incorporated into larger molecular frameworks. The ability to easily generate these derivatives makes this compound a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry research.

Access to Diverse Heterocyclic Scaffolds Using this compound as a Precursor

The dicarbonyl nature of this compound makes it an ideal precursor for the construction of various heterocyclic ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in a vast number of biologically active compounds.

Synthesis of Pyridazinone Derivatives

Pyridazinone derivatives, known for their diverse pharmacological activities, can be synthesized from this compound. The reaction typically involves the condensation of the diketo acid with hydrazine (B178648) or its derivatives. This cyclocondensation reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyridazinone ring. The specific reaction conditions and the nature of the hydrazine derivative used can influence the final structure of the pyridazinone product, allowing for the generation of a variety of substituted pyridazinones for biological evaluation.

Preparation of Oxadiazole Derivatives

Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. nih.gov They are recognized for their broad range of biological activities. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved from this compound by first converting the carboxylic acid to an acid hydrazide. This is typically done by esterification followed by reaction with hydrazine hydrate. nih.gov The resulting acid hydrazide can then be cyclized with various reagents, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. nih.govresearchgate.net Another common method involves the oxidative cyclization of acylhydrazones. researchgate.netorganic-chemistry.org

| Reagent | Product Type | Reference |

| Hydrazine Hydrate, then POCl₃ | 1,3,4-Oxadiazole | nih.gov |

| Acylhydrazones with Oxidizing Agent | 1,3,4-Oxadiazole | researchgate.netorganic-chemistry.org |

Formation of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are another important class of compounds that can be synthesized from this compound. chim.itnih.gov The most common synthetic route involves the cyclocondensation reaction of the β-dicarbonyl moiety with hydrazine or substituted hydrazines. chim.itnih.gov This reaction is versatile and allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the diketo acid and the hydrazine starting materials. nih.gov The reaction often proceeds under mild conditions and can be catalyzed by acids. nih.gov

| Reactant | Product | Reference |

| Hydrazine/Substituted Hydrazines | Substituted Pyrazole | chim.itnih.gov |

Construction of Imidazolidinedione Derivatives

Imidazolidinediones, also known as hydantoins, are five-membered heterocyclic compounds containing two nitrogen atoms and two carbonyl groups. These structures are of significant interest due to their presence in a number of pharmaceutical agents. nih.govresearchgate.net The synthesis of imidazolidinedione derivatives from this compound can be envisioned through a multi-step process. One potential route involves the conversion of the α-keto acid portion of the molecule into an amino acid derivative, which can then undergo cyclization with an isocyanate. For instance, a Strecker synthesis could be employed to introduce an amino group, followed by reaction with an appropriate isocyanate and subsequent acid-catalyzed cyclization to form the imidazolidinedione ring. nih.gov

Advanced Synthetic Applications in Complex Molecule Construction

Beyond its use in generating libraries of relatively simple derivatives and common heterocyclic systems, this compound serves as a valuable building block in the total synthesis of more complex natural products and designed molecules. Its multiple reactive sites allow for sequential and selective transformations, enabling the construction of intricate molecular architectures. For example, the keto groups can be differentially protected or reacted, and the carboxylic acid can be converted to other functional groups, providing a handle for further carbon-carbon or carbon-heteroatom bond formation. These advanced synthetic strategies leverage the inherent reactivity of the molecule to achieve efficient and elegant syntheses of target compounds with potential applications in various fields of chemical research.

Role as a Building Block in Multi-Step Organic Syntheses

The utility of 4-aryl-2,4-dioxobutanoic acids as foundational building blocks is well-documented in the synthesis of diverse heterocyclic systems. The strategic arrangement of carbonyl groups facilitates cyclization reactions with various nucleophiles to construct five- and six-membered rings, which are prevalent in many biologically active compounds.

A key synthetic transformation involves the conversion of a related compound, 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid, into a highly reactive furan-2,3-dione intermediate. This is achieved through a reaction with thionyl chloride. This intermediate can then undergo further reactions; for instance, treatment with urea (B33335) leads to the formation of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide. This subsequent product has been observed to cyclize into a 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione in solution, showcasing a pathway to complex imidazolidine (B613845) structures.

Furthermore, the reactivity of the related 4-aryl-4-oxobutenoic acid structure with a variety of nitrogen-containing nucleophiles highlights the synthetic potential of this class of compounds. Reactions with primary and secondary amines, hydrazines, and other binucleophiles can yield a wide array of derivatives. For example, reactions can produce pyridazines, quinoxalones, and various thiazole-containing heterocycles. This versatility establishes 4-aryl-2,4-dioxobutanoic acids as crucial starting materials for generating libraries of heterocyclic compounds for further investigation.

| Starting Material | Reagent(s) | Resulting Compound/Intermediate |

| 4-(4-Methoxyphenyl)-2,4-dioxobutanoic acid | Thionyl Chloride | 5-(4-methoxyphenyl)-furan-2,3-dione |

| 5-(4-methoxyphenyl)-furan-2,3-dione | Urea | (Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide |

| 4-Aryl-4-oxobutenoic acid | Hydrazine | Pyridazine derivative |

Design of Modified Analogues for Investigating Structure-Reactivity Relationships

The 4-substituted-2,4-dioxobutanoic acid framework is an important pharmacophore that has been exploited in the design of enzyme inhibitors. By systematically modifying the substituents on the aryl ring and other positions, researchers can probe how structural changes affect biological activity, a key principle in medicinal chemistry known as structure-activity relationship (SAR) studies. nih.gov

This approach has been particularly fruitful in the development of inhibitors for the polymerase acidic (PA) endonuclease of the influenza virus, a key enzyme for viral replication. A series of 4-substituted 2,4-dioxobutanoic acid derivatives were synthesized and evaluated for their inhibitory potential. These studies revealed that the nature of the substituent at the 4-position of the butanoic acid chain plays a critical role in determining the inhibitory potency.

For instance, analogues featuring a piperidine (B6355638) ring substituted at this position were found to be highly effective, with IC₅₀ values (a measure of inhibitory concentration) as low as 0.19 µM. This demonstrates that specific structural modifications can lead to significant enhancements in biological activity. The investigation of various analogues allows for the mapping of the chemical space required for potent inhibition, guiding the rational design of more effective therapeutic agents. nih.gov

| Compound Class | Modification | Target | Reported Activity (IC₅₀) |

| 4-Substituted 2,4-dioxobutanoic acids | General Series | Influenza Polymerase Endonuclease | 0.19 to 21.3 µM |

| 4-Substituted 2,4-dioxobutanoic acids | Piperidine Substitution | Influenza Polymerase Endonuclease | 0.19 µM |

Computational and Theoretical Investigations of 4 3 Methoxyphenyl 2,4 Dioxobutanoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the geometric and electronic characteristics of 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govstackexchange.com It is a workhorse in quantum chemistry for predicting molecular geometries, energies, and other properties. nih.govcnr.it The core idea of DFT is to describe a system based on its electron density rather than its complex many-electron wavefunction, which simplifies the calculations significantly. cnr.it

For this compound, geometry optimization would be performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). nih.govresearchgate.net This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible ground state energy, which corresponds to the most stable structure. stackexchange.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These theoretically predicted parameters can then be compared with experimental data if available. researchgate.net

The electronic structure, determined through these calculations, offers a map of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netsphinxsai.com

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Energy Gap (Egap) | 4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Identifying Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

Typically, regions with a negative electrostatic potential (often colored red) are rich in electrons and are susceptible to electrophilic attack. chemrxiv.org These areas usually correspond to the presence of electronegative atoms like oxygen or nitrogen. researchgate.netchemrxiv.org Conversely, areas with a positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netchemrxiv.org Intermediate potential regions are often colored green. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups, identifying them as sites for electrophilic interaction. The hydrogen atoms, particularly of the carboxylic acid, would exhibit positive potential, marking them as sites for nucleophilic interaction.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Understanding the non-covalent interactions within and between molecules is crucial for predicting their physical properties and how they interact in a larger system.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a molecule into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewikipedia.org This method provides a clear picture of the bonding within a molecule. wikipedia.org

For this compound, NBO analysis would reveal the nature of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization from lone pairs on oxygen atoms to adjacent antibonding orbitals, which stabilizes the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| O(C=O) Lone Pair | C-C Antibond | ~ 5-10 |

| O(methoxy) Lone Pair | C-C (aryl) Antibond | ~ 2-5 |

| C-H Bond | C-C Antibond | ~ 1-3 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates.

For a crystalline form of this compound, Hirshfeld analysis would quantify the contributions of various non-covalent interactions, such as hydrogen bonds and van der Waals forces, to the stability of the crystal structure. For instance, in related methoxyphenyl compounds, H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. researchgate.netnih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | ~ 40-55 |

| C···H / H···C | ~ 20-35 |

| O···H / H···O | ~ 10-25 |

| Other | ~ 1-5 |

Advanced Analytical Spectroscopic Techniques for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid in solution. One- and two-dimensional NMR experiments provide detailed information about the proton and carbon environments, connectivity, and the dynamic equilibrium between its tautomeric forms.

Proton NMR is fundamental in identifying the specific arrangement of protons within the molecule and is particularly effective in studying the keto-enol tautomerism inherent to aryldiketo acids. fordham.eduresearchgate.net In solution, this compound can exist as a mixture of the diketo form and two possible enol tautomers.

Spectroscopic data obtained in dimethyl sulfoxide (DMSO-d6) indicate that the compound predominantly exists in the enol form, specifically as (Z)-2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoic acid. science-softcon.de The ¹H NMR spectrum shows a characteristic singlet at approximately 7.03 ppm, which is assigned to the vinyl proton (-CH=) of the enol tautomer. science-softcon.de The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at around 3.83 ppm. The aromatic protons of the 3-methoxyphenyl (B12655295) ring are observed as a series of multiplets in the range of 7.24 to 7.62 ppm. science-softcon.de

Evidence for the presence of the diketo tautomer is provided by a broad singlet observed at approximately 4.54 ppm, corresponding to the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. science-softcon.de The relative integration of the enol vinyl proton and the diketo methylene protons allows for the quantification of the tautomeric ratio in a given solvent and condition.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d6 science-softcon.de

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Tautomeric Form |

| 3.83 | Singlet | -OCH₃ | Both |

| 4.54 | Broad Singlet | -CH₂- | Diketo |

| 7.03 | Singlet | =CH- | Enol |

| 7.24 | Doublet of Doublets | Aromatic H | Both |

| 7.46 | Triplet | Aromatic H | Both |

| 7.48 | Singlet | Aromatic H | Both |

| 7.62 | Doublet | Aromatic H | Both |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum of this compound displays distinct signals for each carbon atom, confirming the molecular framework. science-softcon.de

The methoxy carbon gives a signal at approximately 55.47 ppm. The carbon framework of the dioxobutanoic acid chain is characterized by signals for the enol vinyl carbon at ~98.15 ppm and multiple signals in the downfield region corresponding to the carbonyl and carboxyl carbons. Typically, signals for the carboxylic acid (~163.34 ppm), enol-involved carboxyl (~170.78 ppm), and the aryl ketone (~189.88 ppm) carbons are observed. science-softcon.de The carbons of the phenyl ring resonate in the ~112-160 ppm range, with the carbon attached to the methoxy group appearing at ~159.74 ppm. science-softcon.de The presence of a signal around 53.14 ppm can be attributed to the methylene carbon of the minority diketo tautomer. science-softcon.de

Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d6 science-softcon.de

| Chemical Shift (δ, ppm) | Assignment |

| 53.14 | -CH₂- (Diketo form) |

| 55.47 | -OCH₃ |

| 98.15 | =CH- (Enol form) |

| 112.15 - 136.29 | Aromatic Carbons |

| 159.74 | Aromatic C-OCH₃ |

| 163.34 | C=O (Carboxylic Acid) |

| 170.78 | C=O (Enol Carboxyl) |

| 189.88 | C=O (Aryl Ketone) |

While one-dimensional NMR provides essential data, 2D NMR techniques are employed for the definitive assignment of complex structures, especially in cases of tautomerism and overlapping signals. For the parent compound 4-phenyl-2,4-dioxobutanoic acid, techniques such as COSY, HMQC, and HMBC have been instrumental. fordham.edu

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity between adjacent protons on the 3-methoxyphenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons. This would unequivocally link the enol vinyl proton at 7.03 ppm to the carbon at 98.15 ppm, and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It can confirm the dominant enol tautomer by showing a correlation between the ortho-protons of the phenyl ring and the aryl ketone carbonyl carbon (~189.88 ppm), a key piece of evidence used in analyzing the unsubstituted analogue. fordham.edu

These 2D techniques provide an unambiguous and complete assignment of all NMR signals, solidifying the structural elucidation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups, bonding, and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands. science-softcon.de

A prominent broad absorption band is observed around 3256 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid and enol hydroxyl groups. science-softcon.de Its broad nature suggests significant hydrogen bonding. The carbonyl (C=O) stretching region is complex due to the multiple carbonyl groups and the keto-enol equilibrium. Strong absorption bands are present at approximately 1687 cm⁻¹ and 1626 cm⁻¹. science-softcon.de These can be assigned to the stretching vibrations of the aryl ketone and the α,β-unsaturated carboxyl system of the enol tautomer. A distinct band at 1258 cm⁻¹ corresponds to the C-O stretching of the aryl-ether (methoxy) group. science-softcon.de

Table 3: Key FT-IR Absorption Bands for this compound science-softcon.de

| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |

| 3256 (broad) | O-H Stretch | Carboxylic Acid / Enol |

| 1687 | C=O Stretch | Aryl Ketone |

| 1626 | C=O / C=C Stretch | Conjugated Carboxyl / Enone |

| 1258 | C-O Stretch | Aryl Ether (-OCH₃) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule, particularly the conjugated π-electron system. The primary chromophore in this compound is the 3-methoxybenzoyl group in conjugation with the enone moiety of the predominant enol tautomer.

This extended system of conjugation is expected to result in strong UV absorption. The spectrum would likely be characterized by intense π → π* transitions associated with the aromatic ring and the conjugated enedione system. Weaker n → π* transitions, arising from the non-bonding electrons on the carbonyl oxygen atoms, may also be observed, often as a shoulder on the main absorption bands.

While specific λₘₐₓ values are not extensively reported for this derivative, analysis of the simpler chromophore, 3-methoxyacetophenone, can provide a baseline for the transitions originating from the substituted aromatic ring. The extended conjugation in the full aryldiketo acid structure would be expected to cause a bathochromic (red) shift to longer wavelengths compared to simpler benzoyl compounds. The absorption maxima are also sensitive to solvent polarity and pH, as these factors can influence the tautomeric equilibrium and the protonation state of the acidic and enolic protons.

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact molecular formula, a critical step in identifying a compound and distinguishing it from isomers. For this compound, HRMS is used to confirm its elemental composition. Techniques like HPLC-Q-TOF/MS (High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are well-suited for analyzing keto acids, ensuring accurate mass detection of ions. nih.gov

The theoretical exact mass is calculated from the sum of the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). Any significant deviation between the experimental and theoretical mass would indicate an incorrect structural assignment.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₅ |

| Theoretical Exact Mass (Monoisotopic) | 222.05282 u |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

This interactive table outlines the key parameters for HRMS analysis. Data is based on theoretical calculations for the specified molecular formula.

Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification. This is crucial for assessing the purity of a sample of this compound and for analyzing its presence in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly suitable for non-volatile and thermally sensitive molecules like keto acids. researchgate.netnih.gov The compound is first separated on an HPLC column, and the eluent is introduced into the mass spectrometer. Tandem MS (MS/MS) can then be used to fragment a specific parent ion and analyze the resulting daughter ions, providing a fragmentation pattern that is unique to the molecule's structure. This technique offers high sensitivity and selectivity. researchgate.netregionh.dk For keto acids, derivatization is sometimes employed to improve chromatographic separation and ionization efficiency. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile organic compounds. mdpi.com For a compound like this compound, derivatization would be necessary to increase its volatility and thermal stability before injection into the GC system. mdpi.com Once separated, the compound is ionized (typically by electron ionization), leading to predictable and reproducible fragmentation patterns that can be compared against spectral libraries for identification.

Table 2: Illustrative LC-MS/MS Parameters and Expected Fragmentation Data

| Parameter | Description / Expected Value |

|---|---|

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Parent Ion (m/z) | e.g., 223.06 (for [M+H]⁺) |

This interactive table presents typical parameters and expected results for an LC-MS/MS analysis. Specific values are illustrative as experimental data for this exact compound is not publicly available.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid.

When a compound can be grown as a high-quality single crystal, Single Crystal X-ray Diffraction (SC-XRD) provides the definitive three-dimensional structure. rigaku.com This technique yields precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the material's bulk properties. researchgate.netiucr.org For chiral molecules, SC-XRD can determine the absolute configuration unambiguously. While specific crystallographic data for this compound is not available, analysis of related structures like 4-(3-methoxyphenyl)-2,6-diphenylpyridine demonstrates the type of detailed information that can be obtained. nih.gov

Table 3: Representative Crystallographic Data Parameters from SC-XRD

| Parameter | Example Value (for a related methoxyphenyl compound nih.gov) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 21.018 |

| b (Å) | 5.864 |

| c (Å) | 30.156 |

| β (°) | 106.65 |

| Volume (ų) | 3556.7 |

| Z (molecules/unit cell) | 8 |

This interactive table shows the type of crystallographic data obtained from a single-crystal X-ray diffraction study. The values presented are for the related compound 4-(3-methoxyphenyl)-2,6-diphenylpyridine to illustrate the data format. nih.gov

Other Advanced Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's empirical formula and is a key criterion for purity. This technique was used to confirm the chemical formula of compounds in various studies. researchgate.netmdpi.com For this compound (C₁₁H₁₀O₅), the analysis would focus on the percentages of carbon and hydrogen; the oxygen percentage is typically determined by difference.

Table 4: Elemental Analysis Data for C₁₁H₁₀O₅

| Element | Theoretical % | Experimental % (Acceptable Range) |

|---|---|---|

| Carbon (C) | 59.47% | 59.47 ± 0.4% |

| Hydrogen (H) | 4.54% | 4.54 ± 0.4% |

This interactive table compares the theoretical elemental composition of this compound with a typical acceptable range for experimental results.

Chromatographic Purity Assessment (e.g., HPLC, TLC) and Reaction Monitoring

Chromatographic techniques are indispensable for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) offers a high-resolution method for separating, identifying, and quantifying the components in a mixture. For this compound, a typical HPLC analysis would involve dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A mobile phase is then passed through the column, and the separation of the compound from any impurities is achieved based on their differential partitioning between the two phases. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic feature that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity.

Thin-Layer Chromatography (TLC) provides a simpler and faster method for a qualitative assessment of purity and for reaction monitoring. A small amount of a solution of the compound is spotted onto a plate coated with a stationary phase, such as silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase. As the mobile phase ascends the plate by capillary action, it carries the compound with it at a rate that depends on its affinity for the stationary and mobile phases. The position of the spot after development is visualized, often under UV light, and the retention factor (Rf value) is calculated. The presence of multiple spots indicates the presence of impurities. During a chemical synthesis, TLC can be used to track the consumption of starting materials and the formation of the desired product over time.

A hypothetical TLC analysis of this compound might utilize a silica gel plate and a mobile phase composed of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio of these solvents would be optimized to achieve good separation.

Reaction Monitoring by both HPLC and TLC is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. By taking small aliquots from the reaction mixture at different time intervals and analyzing them, chemists can determine the point at which the reaction has reached completion, thus avoiding the formation of byproducts due to prolonged reaction times or excessive temperatures.

Differential Scanning Calorimetry (DSC) for Thermal Stability Characterization

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature. This information can be used to determine the melting point, glass transition temperature, and to assess the thermal stability of a compound.

For this compound, a DSC analysis would involve placing a small, accurately weighed amount of the sample in a hermetically sealed pan. The pan is then heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is compared to that of an empty reference pan. An endothermic peak in the DSC thermogram would indicate the melting of the compound, with the peak temperature corresponding to the melting point. The sharpness of the melting peak can also provide an indication of the purity of the sample; a broad melting range often suggests the presence of impurities.

Furthermore, DSC can be used to study the decomposition of the compound. An exothermic event at higher temperatures would signify that the compound is decomposing. The onset temperature of this decomposition provides a measure of its thermal stability.

While a specific DSC thermogram for this compound is not publicly available, the data obtained from such an analysis would be critical for establishing its handling and storage conditions.

Future Directions in Academic Research on 4 3 Methoxyphenyl 2,4 Dioxobutanoic Acid

Exploration of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research on 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid should prioritize the development of novel and sustainable synthetic routes that offer improvements in terms of yield, atom economy, and environmental impact over classical methods.

One promising avenue is the application of green catalysts and alternative reaction media. For instance, the use of natural deep eutectic solvents (NADES) in conjunction with microwave irradiation has been shown to be a highly effective and sustainable approach for the synthesis of related methoxyphenyl-containing compounds. researchgate.netmdpi.com A study on the synthesis of 3,3′-((4-methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) demonstrated that a L-proline/glycerol NADES could act as both the solvent and catalyst, leading to high yields and the potential for solvent recycling. mdpi.com Similarly, the use of waste alkaline solution from industrial processes as a catalyst has been explored for transesterification reactions, showcasing the potential for valorizing waste streams in chemical synthesis. nih.gov

Future investigations could explore the adaptability of these green methodologies to the synthesis of this compound. This would involve screening various biodegradable and low-toxicity catalysts and solvent systems to identify optimal conditions. The principles of biocatalysis , employing whole-cell biocatalysts or isolated enzymes, also present an attractive, though less explored, avenue for the stereoselective synthesis of this and related compounds. nih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, enhanced reaction rates, often higher yields. | Reduced reaction times, potential for improved yields and cleaner reaction profiles. |

| Natural Deep Eutectic Solvents (NADES) | Biodegradable, low cost, can act as both solvent and catalyst. | Environmentally friendly, potential for catalyst/solvent recycling, improved sustainability. researchgate.netmdpi.com |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Access to chiral derivatives, environmentally benign process. nih.gov |

| Catalysis with Waste-derived Materials | Utilization of industrial byproducts, cost-effective. | Lower synthesis cost, contribution to a circular economy. nih.gov |

Deeper Mechanistic Understanding of Complex Transformations and Intermediate Characterization

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering new chemical transformations. For this compound, future research should aim to elucidate the mechanisms of its formation and subsequent reactions. This includes the detailed characterization of any transient intermediates, which can provide critical insights into the reaction pathway.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify short-lived species. Isotopic labeling studies can also be invaluable in tracing the path of atoms throughout a reaction. Computational methods, particularly Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate the energies of transition states and intermediates, and thus support experimental findings. While direct mechanistic studies on this specific compound are scarce, the principles applied in the study of other complex organic reactions can serve as a guide for future investigations.

Rational Design and Synthesis of Derivatives for Targeted Academic Investigations

The core structure of this compound provides a versatile scaffold for the rational design and synthesis of new derivatives with tailored properties. Future academic research should focus on creating libraries of analogues to explore structure-activity relationships (SAR) in various contexts.

For example, derivatives of 2,4-dioxobutanoic acid have been identified as inhibitors of influenza virus polymerase acidic (PA) endonuclease. science.gov This suggests that novel derivatives of this compound could be designed and synthesized to probe interactions with this or other biological targets. The design process can be guided by computational methods, such as molecular docking, to predict the binding affinity of designed molecules to a target protein. nih.govnih.gov

The synthesis of these derivatives could involve modifications at several key positions:

The methoxy (B1213986) group: Substitution with other alkoxy groups, halogens, or electron-donating/withdrawing groups to modulate electronic properties.

The phenyl ring: Introduction of additional substituents to alter steric and electronic characteristics.

The dioxobutanoic acid chain: Modification of the keto and acid functionalities to explore different biological activities. For instance, the carboxyl group could be converted to esters or amides. mdpi.com

| Derivative Class | Rationale for Synthesis | Potential Area of Investigation |

| Alkoxy-modified analogues | Modulate lipophilicity and electronic properties. | Structure-activity relationship studies for biological targets. |

| Heterocyclic-fused derivatives | Introduce novel pharmacophores and alter three-dimensional shape. | Exploration of new biological activities, such as anticancer or antimicrobial properties. nih.govmdpi.com |

| Amide and ester derivatives | Improve metabolic stability and cell permeability. | Prodrug design and pharmacokinetic studies. mdpi.com |

Advanced Integration of Computational Methods with Experimental Studies for Predictive Research

The synergy between computational chemistry and experimental work is a powerful tool in modern chemical research. For this compound, the advanced integration of computational methods can accelerate the pace of discovery and provide deeper insights that are difficult to obtain through experiments alone.

Density Functional Theory (DFT) can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity of the molecule. nih.govresearchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, guiding the design of new reactions and derivatives. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound and its derivatives might interact with biological macromolecules, such as enzymes or receptors. nih.govnih.gov This in silico screening can help to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. nih.gov The development of Quantitative Structure-Activity Relationship (QSAR) models can further aid in predicting the biological activity of novel compounds based on their structural features. nih.gov

| Computational Method | Application in Research on this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular structure, electronic properties, and spectroscopic data. | Prediction of reactivity, stability, and spectral characteristics to guide synthesis and characterization. nih.govresearchgate.netresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets. | Identification of potential lead compounds for further experimental investigation. nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of ligand-protein complexes. | Understanding the mechanism of action at a molecular level. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | Rational design of more potent and selective derivatives. nih.gov |

Development of Novel Analytical Approaches for Comprehensive Characterization in Complex Research Matrices

As research on this compound and its derivatives expands into biological systems, the development of novel and robust analytical methods for their detection and quantification in complex matrices will be crucial. Future work should focus on creating sensitive and selective analytical techniques capable of measuring the parent compound and its potential metabolites in biological fluids and tissues.

Advanced chromatographic techniques are central to this endeavor. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are powerful tools for the selective and sensitive quantification of small molecules in complex mixtures. researchgate.netnih.gov The development of specific LC-MS/MS methods for this compound would enable pharmacokinetic studies and the investigation of its metabolic fate.

Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) may be applicable after suitable derivatization of the non-volatile acid. diva-portal.org For the analysis of trace amounts, innovative sample preparation techniques like Solid-Phase Microextraction (SPME) could be explored to pre-concentrate the analyte from the matrix. diva-portal.org The validation of these analytical methods according to international guidelines will be essential to ensure their accuracy, precision, and reliability. ijpsjournal.com

| Analytical Technique | Application for this compound | Key Advantages |

| HPLC/UPLC-MS/MS | Quantification in biological fluids (plasma, urine, etc.). | High sensitivity, high selectivity, structural information from MS/MS. researchgate.netnih.gov |

| GC-MS | Analysis of volatile derivatives. | High resolution, well-established technique for certain compound classes. diva-portal.org |

| Solid-Phase Microextraction (SPME) | Sample pre-concentration from complex matrices. | Solvent-free, simple, and efficient for trace analysis. diva-portal.org |

| Capillary Electrophoresis (CE) | Separation of charged species. | High efficiency, small sample volume requirements. |

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis of 4-aryl-2,4-dioxobutanoic acid derivatives typically involves condensation reactions between substituted benzaldehydes and diketene derivatives. For example, microwave-assisted synthesis (MAS) has been employed to enhance reaction efficiency for structurally similar β-diketo acids, reducing reaction times and improving yields compared to traditional thermal methods . Key steps include:

- Substrate preparation : Start with 3-methoxybenzaldehyde and a diketene precursor (e.g., ethyl acetoacetate).

- Condensation : Use a base catalyst (e.g., piperidine) under controlled pH and temperature.

- Purification : Crystallization or column chromatography to isolate the product.

Optimization may involve adjusting microwave power (e.g., 150–200 W) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions .

Basic: How can the structural and spectroscopic properties of this compound be characterized?

Answer:

Comprehensive characterization involves:

- NMR : ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and diketone motifs (δ ~5.5–6.5 ppm for α-protons) .

- LC-MS/MS : Use electrospray ionization (ESI) in negative ion mode for molecular ion detection ([M-H]⁻). Predicted fragmentation patterns include loss of CO₂ (m/z 44) and methoxy groups .

- X-ray crystallography : For absolute configuration determination, OLEX2 software can refine crystal structures, leveraging hydrogen-bonding interactions observed in related compounds .

Advanced: What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

Discrepancies in biological data (e.g., antifungal vs. anti-inflammatory activity) may arise from structural variations (e.g., substituent position) or model systems. Strategies include:

- Structure-activity relationship (SAR) studies : Synthesize analogs with controlled modifications (e.g., halogenation at the phenyl ring) to isolate functional groups driving activity .

- In vitro vs. in vivo validation : Compare enzyme inhibition assays (e.g., HIV-1 integrase ) with murine models of inflammation .

- Metabolomic profiling : Track metabolic stability using LC-MS/MS to assess if rapid degradation in vivo masks in vitro effects .

Advanced: How does this compound interact with gut microbiota, and what implications does this have for metabolic disorder research?

Answer:

The compound is implicated in tryptophan metabolism via the kynurenine pathway. Key findings:

- Microbial modulation : In Sjögren’s syndrome models, it correlates with Rikenellaceae_RC9_gut_group abundance, a bacterium linked to indole derivative production .

- Inflammatory markers : Elevated levels are associated with oxidative stress and immune dysregulation. Probiotic interventions reduce its concentration, suggesting a bidirectional host-microbe interaction .

- Methodology : Use germ-free mice and fecal metabolomics (UPLC-MS/MS) to isolate microbial contributions .

Advanced: What analytical methodologies are critical for quantifying this compound in complex biological matrices?

Answer:

High-sensitivity techniques are required due to low endogenous concentrations:

- UPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 222.1 → 178.0 (quantifier) and 222.1 → 134.0 (qualifier) .

- Isotope dilution : Use deuterated internal standards (e.g., d₃-4-(3-Methoxyphenyl)-2,4-dioxobutanoic acid) to correct for matrix effects .

- Data analysis : Multivariate tools (e.g., MetaboAnalyst) for pathway enrichment analysis, focusing on tryptophan and arachidonic acid metabolism .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetic anhydride).

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before transferring to certified disposal services .

Advanced: Can computational modeling predict the binding affinity of this compound to therapeutic targets?

Answer:

Yes. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like HIV-1 integrase:

- Docking : The diketone moiety chelates Mg²⁺ ions in the enzyme’s active site, while the methoxyphenyl group occupies hydrophobic pockets .

- Free energy calculations : Use MM-GBSA to estimate binding energies (ΔG ~−8.5 kcal/mol for high-affinity analogs) .

- Validation : Compare with experimental IC₅₀ values from fluorescence-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.